molecular formula C20H24N2O3 B11983874 2-(5-Isopropyl-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide CAS No. 302909-11-1

2-(5-Isopropyl-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

Cat. No.: B11983874
CAS No.: 302909-11-1
M. Wt: 340.4 g/mol
InChI Key: MESXWSKERNUZFY-CIAFOILYSA-N
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Description

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is a synthetic organic compound Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(5-Isopropyl-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to improve yield and reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could yield hydrazine derivatives or other reduced forms.

    Substitution: The phenoxy and methoxy groups may participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a range of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action for 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazide derivatives or compounds with similar phenoxy and methoxy functional groups. Examples include:

  • 2-(4-Methoxyphenoxy)acetohydrazide
  • N’-(4-Methoxybenzylidene)acetohydrazide
  • 2-(5-Isopropyl-2-methylphenoxy)acetic acid

Properties

CAS No.

302909-11-1

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)17-8-5-15(3)19(11-17)25-13-20(23)22-21-12-16-6-9-18(24-4)10-7-16/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI Key

MESXWSKERNUZFY-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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